molecular formula C7H10O2S B8758226 3-(2-Methoxyethoxy)thiophene CAS No. 115132-81-5

3-(2-Methoxyethoxy)thiophene

Cat. No.: B8758226
CAS No.: 115132-81-5
M. Wt: 158.22 g/mol
InChI Key: WDXUBZOIBMKUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Thiophenes in Advanced Materials Science

The functionalization of the thiophene (B33073) ring, particularly at the 3-position, is a critical strategy for modulating the properties of conjugated polymers. nih.govrsc.org Attaching different side chains to the thiophene monomer can significantly influence the resulting polymer's solubility, processability, morphology, and electronic characteristics. nih.govnih.gov For instance, the introduction of alkyl side chains can enhance solubility in organic solvents and improve the order and crystallinity of the polymer films, which is beneficial for charge transport. researchgate.net

The ability to systematically alter side chains provides a powerful tool for fine-tuning material properties. researchgate.net This "side-chain engineering" can affect the planarity of the polymer backbone, the π-π stacking distance between polymer chains, and intramolecular interactions, all of which are crucial for optimizing the performance of electronic devices. nih.govtandfonline.com The choice of substituent can also impart new functionalities, such as sensing capabilities or biocompatibility. nih.gov

Rationale for Ether-Functionalized Thiophene Monomers in Conjugated Polymers

Ether-functionalized thiophene monomers, such as 3-(2-Methoxyethoxy)thiophene, have gained prominence for their ability to introduce a unique set of properties into conjugated polymers. The incorporation of ether side chains, particularly those containing ethylene (B1197577) glycol units, offers several distinct advantages:

Enhanced Solubility and Processability: The polar nature of the ether groups improves the solubility of the resulting polymers in a wider range of solvents, including more polar and environmentally benign options. scispace.com This facilitates easier processing and fabrication of thin films for electronic devices.

Improved Ionic Conductivity: The oxygen atoms in the ether side chains can coordinate with ions, making these materials effective mixed ionic-electronic conductors. This property is particularly valuable for applications in bioelectronics, such as organic electrochemical transistors (OECTs), which rely on the modulation of electronic current by ionic fluxes. nih.gov

Modified Morphology and Backbone Planarity: The presence of oxygen atoms in the side chains can lead to intramolecular non-covalent interactions that promote a more planar conformation of the polymer backbone. This enhanced planarity can, in turn, improve electronic coupling and charge mobility along the polymer chain. jocpr.com

Biocompatibility: The hydrophilic nature imparted by ethylene glycol chains can improve the biocompatibility of the polymer, making it suitable for applications that involve direct contact with biological systems. google.com

Research Trajectory and Importance of this compound in Contemporary Polymer Chemistry

The compound this compound serves as a key monomer in the development of advanced functional polymers. Its structure, featuring a thiophene ring with a short, oxygen-rich side chain, makes it an ideal building block for creating polymers with a balance of electronic conductivity and hydrophilicity. mit.edu Research has demonstrated that polymers derived from this monomer, such as poly(this compound), exhibit promising characteristics for various applications.

For instance, the introduction of the 2-methoxyethoxy side chain can lead to polymers with red-shifted absorption spectra and increased crystallinity compared to their alkylated counterparts. scispace.com These properties are advantageous for light-harvesting applications in organic solar cells. jocpr.com Furthermore, the ability of the ether side chains to facilitate ion transport has made this monomer and its derivatives central to the design of materials for OECTs and other bioelectronic devices.

The synthesis of copolymers that incorporate this compound allows for the fine-tuning of material properties by combining its hydrophilic characteristics with the properties of other monomers. researchgate.net This approach has been used to create materials with optimized performance for specific applications, highlighting the ongoing importance of this compound in the rational design of next-generation conjugated polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115132-81-5

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

3-(2-methoxyethoxy)thiophene

InChI

InChI=1S/C7H10O2S/c1-8-3-4-9-7-2-5-10-6-7/h2,5-6H,3-4H2,1H3

InChI Key

WDXUBZOIBMKUDZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CSC=C1

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxyethoxy Thiophene Monomer

Regioselective Functionalization Approaches for Thiophene (B33073) Core

The precise placement of functional groups on the thiophene ring is critical for the synthesis of 3-(2-Methoxyethoxy)thiophene. Regioselective functionalization ensures that the methoxyethoxy group is introduced at the desired 3-position, which in turn dictates the properties of the resulting polymer.

Halogenation and Cross-Coupling Methodologies

Halogenation of the thiophene ring, followed by cross-coupling reactions, is a primary strategy for creating precursors to this compound. This multi-step approach allows for controlled and selective functionalization.

Suzuki-Miyaura coupling is another powerful tool for forming carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. yonedalabs.commdpi.com For the synthesis of thiophene derivatives, this could involve preparing a thiophene boronic acid or ester and coupling it with a suitable halide. smolecule.comsigmaaldrich.com The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling, with Pd(dppf)Cl₂ often being an effective catalyst. mdpi.com The reaction can be used to introduce various substituents onto the thiophene ring, paving the way for the attachment of the methoxyethoxy side chain. mdpi.commdpi.com

Direct C-H Functionalization Routes for Thiophene

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalization of the thiophene ring. mdpi.comacs.org These methods involve the direct activation of a C-H bond on the thiophene ring and subsequent coupling with a suitable partner. mdpi.com While functionalization at the C2 position of thiophene is more common due to the higher acidity of the C-H bond, methods for C3 functionalization are being developed. nih.gov

Challenges in direct C-H functionalization include controlling regioselectivity, as reactions can often lead to a mixture of isomers. mdpi.comnih.gov However, advancements in catalyst design, including the use of palladium, copper, and iridium catalysts, have improved the selectivity of these reactions. acs.org For instance, employing a removable directing group can guide the functionalization to a specific position on the thiophene ring. nih.gov While still a developing area, direct C-H functionalization holds significant promise for a more streamlined synthesis of this compound and other substituted thiophenes. springernature.comnih.gov

Precursor Synthesis and Etherification Pathways to Integrate Methoxyethoxy Moiety

The introduction of the methoxyethoxy side chain is a key step in the synthesis of the target monomer. This is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. masterorganicchemistry.com

The synthesis often begins with the preparation of a suitable precursor containing the methoxyethoxy group. For example, 2-(2-methoxyethoxy)ethanol (B87266) can be reacted with a halogenating agent like phosphorus tribromide to form 1-bromo-2-(2-methoxyethoxy)ethane (B10149). jocpr.com This bromide can then be reacted with a hydroxylated thiophene derivative, such as 3-hydroxythiophene, in the presence of a base. rsc.org

A widely adopted method for the etherification step is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, the alkoxide is generated from 3-hydroxythiophene by treatment with a strong base like sodium hydride (NaH). masterorganicchemistry.com This alkoxide then displaces the bromide from 1-bromo-2-(2-methoxyethoxy)ethane to form the desired ether linkage. jocpr.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction, particularly when using aqueous conditions with a base like potassium hydroxide (B78521) (KOH). jocpr.com This approach has been reported to give high yields of the etherified product. jocpr.com

Optimization of Reaction Parameters and Yield Enhancement Techniques for Monomer Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters.

For the Williamson ether synthesis, the choice of base and solvent significantly impacts the reaction outcome. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the alkoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion, leading to higher yields. numberanalytics.com Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com

The addition of certain reagents can also enhance the yield. For instance, in cross-coupling reactions, the choice of catalyst and ligand is paramount. mdpi.com In some Williamson ether synthesis variations, microwave assistance has been shown to accelerate the reaction and improve yields by providing rapid and uniform heating. numberanalytics.com

The following table summarizes the effect of different bases and solvents on the yield of a typical Williamson ether synthesis:

BaseSolventYield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40
This data is illustrative and based on general findings for Williamson ether synthesis. numberanalytics.com

Scalability Considerations for this compound Production in Research

The ability to produce this compound on a larger scale is crucial for its use in research and potential commercial applications. Several factors influence the scalability of the synthesis.

One key consideration is the cost and availability of starting materials and reagents. The use of expensive catalysts or complex multi-step procedures can hinder large-scale production. mdpi.com Therefore, developing synthetic routes that utilize readily available and inexpensive materials is a primary goal.

The reaction conditions also play a significant role. Reactions that require extremely low temperatures, high pressures, or strictly anhydrous conditions can be challenging to scale up. Methods that proceed under milder conditions, such as those using phase-transfer catalysis in aqueous media, are generally more amenable to large-scale synthesis. jocpr.com

Purification of the final product is another important aspect. Chromatographic purification, while effective on a small scale, can be time-consuming and expensive for larger quantities. Developing synthetic methods that produce the monomer in high purity, minimizing the need for extensive purification, is highly desirable. For instance, a one-pot, multigram-scale synthesis has been developed for other complex molecules, highlighting the potential for streamlined production processes. acs.org

Polymerization Mechanisms and Methodologies of 3 2 Methoxyethoxy Thiophene

Electrochemical Polymerization Protocols

Electrochemical polymerization is a versatile method for creating thin, uniform films of poly[3-(2-methoxyethoxy)thiophene] directly onto an electrode surface. This technique offers excellent control over film thickness and morphology by manipulating electrical parameters.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the oxidation of the this compound monomer and the subsequent deposition of the polymer film. researchgate.net During a typical CV experiment, the potential of a working electrode immersed in a solution containing the monomer and a supporting electrolyte is swept linearly with time.

In the anodic scan, an onset of current is observed at a specific potential, indicating the oxidation of the monomer to form radical cations. researchgate.net This oxidation potential is a key characteristic of the monomer. For thiophene (B33073) derivatives, this potential is influenced by the nature of the substituent at the 3-position. The electron-donating methoxyethoxy group is expected to lower the oxidation potential compared to unsubstituted thiophene. As the potential is repeatedly cycled, the generated radical cations couple, leading to the formation of oligomers and eventually a polymer film that deposits onto the electrode surface. This deposition is visually observed as a colored film and electrochemically by an increase in the peak currents in successive CV scans, which corresponds to the redox activity of the growing polymer film. researchgate.net

The shape of the cyclic voltammogram provides valuable information about the polymerization process. The appearance of new redox peaks with each cycle confirms the deposition of an electroactive polymer. The continuous increase in the current density of these peaks signifies the growth of the polymer film. researchgate.net

Beyond the exploratory nature of cyclic voltammetry, potentiostatic and galvanostatic methods are employed for the bulk synthesis of poly[this compound] films.

In potentiostatic polymerization , a constant potential, typically at or slightly above the monomer's oxidation potential determined from CV studies, is applied to the working electrode. mdpi.com This method allows for precise control over the driving force of the polymerization reaction, which influences the morphology and properties of the resulting polymer film. The current is monitored over time, and the total charge passed is proportional to the amount of polymer deposited.

Galvanostatic polymerization , on the other hand, involves maintaining a constant current between the working and counter electrodes. nih.gov This technique ensures a constant rate of monomer oxidation and, consequently, a constant rate of polymer growth. The potential of the working electrode is monitored during the process, which can provide insights into the nucleation and growth mechanism of the polymer film.

Both methods result in the formation of a durable and adherent film of poly[this compound] on the electrode surface. The choice between potentiostatic and galvanostatic regimes depends on the desired film characteristics and the specific application.

Polymerization TechniqueControlled ParameterMonitored ParameterKey Advantage
Potentiostatic PotentialCurrentControl over reaction driving force
Galvanostatic CurrentPotentialConstant rate of polymer growth

Chemical Oxidative Polymerization Routes

Chemical oxidative polymerization offers a scalable and often simpler alternative to electrochemical methods for the synthesis of poly[this compound]. This approach involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Ferric chloride (FeCl₃) is a commonly used and effective oxidizing agent for the polymerization of thiophene and its derivatives. kpi.uanih.gov The reaction is typically carried out in an organic solvent, such as chloroform (B151607) or chlorobenzene, at room temperature or slightly elevated temperatures. nih.gov

The stoichiometry of the oxidizing agent to the monomer is a critical parameter that influences the molecular weight and yield of the resulting polymer. nih.gov Generally, a molar ratio of FeCl₃ to this compound of greater than 2 is used, as the reaction consumes the oxidant. The reaction proceeds via the oxidation of the monomer by Fe³⁺ ions, which are subsequently reduced to Fe²⁺.

The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve the desired polymer properties. For instance, the choice of solvent can affect the solubility of the monomer and the growing polymer chains, thereby influencing the final molecular weight and processability of the polymer.

The chemical oxidative polymerization of this compound is believed to proceed through a radical cation mechanism. nih.gov The process can be described in the following steps:

Initiation: The ferric chloride oxidizes the this compound monomer to a radical cation.

Propagation: The highly reactive radical cation then attacks a neutral monomer, typically at the 5-position (the carbon atom opposite the substituent), to form a dimer radical cation. This process continues with the addition of more monomer units, leading to the elongation of the polymer chain. cmu.edu

Termination: The polymerization is terminated when the growing chains are no longer reactive, which can occur through various side reactions or when the monomer is consumed.

This mechanism results in the formation of poly[this compound], where the thiophene units are primarily linked through the 2- and 5-positions.

Controlled Polymerization Techniques for Poly[this compound] Architectures (e.g., Catalyst-Transfer Polymerization for Regioregularity)

Achieving a high degree of regioregularity, specifically head-to-tail (HT) coupling of the substituted thiophene units, is crucial for optimizing the electrical and optical properties of poly[this compound]. cmu.edu Controlled polymerization techniques, such as catalyst-transfer polymerization, have emerged as powerful tools for synthesizing well-defined and highly regioregular polythiophene architectures. nih.govbeilstein-journals.org

Catalyst-transfer polymerization is a type of chain-growth polymerization that utilizes a transition metal catalyst, typically a nickel complex, to control the propagation of the polymer chain. beilstein-journals.org In this method, a dihalo-thiophene monomer is often used, and the polymerization is initiated by the catalyst. The catalyst "walks" along the growing polymer chain as new monomer units are added, which promotes a high degree of regioregularity. nih.govfigshare.com

This technique allows for the synthesis of poly[this compound] with a well-defined molecular weight, a narrow molecular weight distribution, and a high percentage of HT couplings. nih.gov The precise control over the polymer's microstructure afforded by catalyst-transfer polymerization leads to materials with enhanced charge carrier mobility and improved performance in electronic devices.

Controlled Polymerization TechniqueKey FeatureAdvantage for Poly[this compound]
Catalyst-Transfer Polymerization Chain-growth mechanism with a "living" characterHigh regioregularity (head-to-tail coupling), controlled molecular weight, narrow polydispersity

Investigation of Polymerization Kinetics and Thermodynamics

A detailed quantitative analysis of the polymerization kinetics and thermodynamics for this compound is not extensively documented in publicly available research. However, the behavior of this monomer can be understood by examining the established principles of polymerization for substituted thiophenes, which are typically polymerized through electrochemical or oxidative chemical methods.

The polymerization of thiophene and its derivatives is a form of chain-growth polymerization. cozum.info.trwikipedia.org The thermodynamics of such reactions are governed by the Gibbs free energy equation (ΔG = ΔH − TΔS). For polymerization to be spontaneous, ΔG must be negative.

Enthalpy (ΔH): The conversion of a monomer's π-bond to two new σ-bonds in the polymer backbone is an energetically favorable process. Consequently, the enthalpy of polymerization for most monomers is negative (exothermic), which drives the reaction forward. libretexts.org For the polymerization of cyclic monomers, ring strain can also contribute to a more negative enthalpy change, making the reaction more favorable. libretexts.org

Entropy (ΔS): The process of joining many individual monomer molecules into a single, long polymer chain results in a significant loss of translational and rotational degrees of freedom. This leads to a decrease in entropy, meaning ΔS for polymerization is typically negative. libretexts.orgresearchgate.net

Because the entropy term (−TΔS) is positive and increases with temperature, it can eventually overwhelm the negative enthalpy term at high enough temperatures. This gives rise to the concept of a ceiling temperature (T_c) , which is the temperature above which the polymerization is no longer thermodynamically favorable (ΔG becomes positive), and depolymerization may occur. libretexts.orgyoutube.com The ceiling temperature can be calculated using the equation T_c = ΔH / (ΔS + R ln[M]), where [M] is the monomer concentration and R is the ideal gas constant. libretexts.org

Kinetically, the electrochemical polymerization of thiophenes is a complex process involving several steps:

Initiation: The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This step requires an applied potential equal to or greater than the monomer's oxidation potential. dtic.milresearchgate.net The nature of the substituent on the thiophene ring significantly affects this potential. Electron-donating groups, such as the methoxyethoxy side chain, generally lower the oxidation potential compared to unsubstituted thiophene. dtic.milnih.gov

Propagation: The radical cation can then couple with another radical cation or, more likely, attack a neutral monomer in an electrophilic aromatic substitution-type reaction. dtic.mil This process repeats, extending the polymer chain. wikipedia.org The rate of polymerization is influenced by factors including the applied potential, monomer concentration, and the stability of the radical cation intermediates. dtic.mil

Termination: Chain growth can be terminated through various side reactions or by coupling between two growing polymer chains. wikipedia.org

Studies on related monomers, such as 3-methylthiophene, have shown that the rate of electrochemical polymerization is approximately first order with respect to the monomer concentration. dtic.mil The rate is also highly dependent on the applied potential; generally, a higher potential leads to a faster polymerization rate. dtic.mil

While specific data for this compound is not available, the following table illustrates how different substituents affect the monomer oxidation potential, a key kinetic parameter.

Thiophene MonomerOxidation Potential (V vs. SCE)Reference Index
Thiophene~2.0 dtic.mil
3-Methylthiophene~1.8 dtic.mil
3-Methoxythiophene (B46719)1.1 researchgate.net
2,2'-Bithiophene~1.0 winona.edu

The following table summarizes the general thermodynamic parameters for chain-growth polymerizations to provide context.

Thermodynamic ParameterTypical Sign for PolymerizationGeneral Implication
Enthalpy Change (ΔH)Negative (Exothermic)The reaction releases heat and is energetically favorable.
Entropy Change (ΔS)NegativeThe system becomes more ordered, which is entropically unfavorable.
Gibbs Free Energy Change (ΔG)Must be NegativeIndicates a spontaneous reaction; becomes less negative as temperature increases.

Advanced Structural and Electronic Characterization of Poly 3 2 Methoxyethoxy Thiophene

Spectroscopic Elucidation of Polymer Structure and Conjugation

Spectroscopic methods are indispensable for probing the molecular and electronic structure of conjugated polymers. Techniques such as vibrational, nuclear magnetic resonance, and UV-Vis-NIR spectroscopy provide detailed insights into the chemical bonding, regioregularity, and electronic transitions that govern the material's properties.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive tool for analyzing the molecular structure and conformation of polythiophenes. nih.govnih.govmdpi.com These methods probe the vibrational modes of specific chemical bonds, offering a fingerprint of the polymer's composition and local environment.

In the FT-IR spectrum of PMET, characteristic absorption bands confirm the successful polymerization and the integrity of the thiophene (B33073) ring and its ether side chain. Key vibrational modes include the C-H stretching of the thiophene ring, typically observed around 3100-3000 cm⁻¹, and the asymmetric and symmetric stretching of C-H bonds in the methoxyethoxy side chain, which appear in the 2950-2850 cm⁻¹ region. researchgate.netresearchgate.net The presence of the ether linkage is confirmed by a strong C-O-C stretching band, generally found in the 1150-1050 cm⁻¹ range. Vibrations associated with the conjugated polythiophene backbone, such as the C=C and C-C stretching modes of the thiophene ring, are visible in the 1600-1300 cm⁻¹ region. researchgate.netglobalresearchonline.net The C-S bond stretching within the ring can be identified at lower wavenumbers, typically between 860 and 640 cm⁻¹. iosrjournals.org

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the conjugated backbone and is therefore an excellent probe for conjugation length and polymer ordering. nih.gov The most prominent feature in the Raman spectrum of polythiophenes is the intense band corresponding to the Cα=Cβ symmetric stretching mode, which typically appears between 1440 and 1460 cm⁻¹. nih.gov The precise position and width of this peak are correlated with the effective conjugation length of the polymer chain; a lower frequency and narrower peak generally indicate a longer, more planar conjugation. Another key band is the Cβ-Cβ intra-ring stretching mode, found near 1380 cm⁻¹. nih.gov Analysis of these key bands provides insight into the planarity and conformational order of the PMET backbone.

Table 1: Representative Vibrational Modes for Poly[3-(2-Methoxyethoxy)thiophene]

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3070FT-IR, Raman
Aliphatic C-H Stretch2925, 2870FT-IR, Raman
Thiophene Ring C=C Stretch1445-1520FT-IR, Raman
Thiophene Ring C-C Stretch1380Raman
C-O-C Ether Stretch1100FT-IR
Thiophene C-S Stretch~850, ~650FT-IR, Raman

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the regioregularity of substituted polythiophenes, a critical parameter that profoundly influences their electronic and morphological properties. nih.govnih.gov The polymerization of 3-substituted thiophene monomers can lead to different couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a more planar polymer backbone, which enhances π-orbital overlap and, consequently, charge carrier mobility. cmu.edu

¹H NMR spectroscopy is commonly used to quantify the degree of regioregularity. For regioregular poly(3-substituted)thiophenes, the spectrum shows distinct signals that can be unambiguously assigned. The proton on the thiophene ring (H-4) in an HT-coupled chain typically appears as a sharp singlet around 6.98 ppm. nih.gov The most informative region for determining regioregularity is the signals from the α-methylene protons (the -CH₂- group of the side chain directly attached to the thiophene ring). In a highly regioregular HT polymer, these protons give rise to a triplet at approximately 2.80 ppm. nih.gov In contrast, irregular HH couplings cause steric hindrance, twisting the polymer backbone and shifting the α-methylene proton signal upfield to around 2.60 ppm. amazonaws.com By integrating the areas of these respective signals, the percentage of HT couplings can be accurately calculated.

For PMET, additional signals corresponding to the protons of the 2-methoxyethoxy side chain would be expected. These would include signals for the other methylene (B1212753) groups (-O-CH₂-CH₂-O-) typically in the 3.6-4.2 ppm range and the terminal methoxy (B1213986) group (-OCH₃) around 3.4 ppm. ¹³C NMR provides complementary information, with the chemical shifts of the thiophene ring carbons being particularly sensitive to the coupling regiochemistry. nih.govamazonaws.com

Table 2: Expected ¹H NMR Chemical Shifts for Regioregular HT-Poly[this compound] in CDCl₃

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Thiophene Ring H-4~6.98Singlet
α-Methylene (-Th-CH₂ -O-)~4.15Triplet
Methylene (-O-CH₂ -CH₂-O-)~3.75Triplet
Methylene (-CH₂-CH₂ -O-CH₃)~3.60Multiplet
Methoxy (-O-CH₃ )~3.39Singlet
α-Methylene (HT coupling)*~2.80 (for P3ATs)Triplet

*Note: For PMET, the alpha position is occupied by an oxygen, so the analysis would focus on the beta-protons of the ring or other sensitive nuclei if standard alkyl chain analysis were adapted.

Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is a fundamental technique for investigating the electronic properties of conjugated polymers. The absorption of photons in this energy range promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often referred to as the π-π* transition. mdpi.com The resulting spectrum provides crucial information about the polymer's effective conjugation length and optical band gap. rsc.org

For thin films of PMET, the UV-Vis spectrum is expected to be dominated by a broad and intense absorption band in the visible region. The position of the absorption maximum (λ_max) is highly sensitive to the conformation of the polymer backbone. rsc.org Longer segments of planar, conjugated thiophene rings lead to greater delocalization of the π-electrons, which lowers the HOMO-LUMO energy gap and causes a red-shift (a shift to longer wavelengths) in the λ_max. nih.gov Compared to the spectrum of the polymer in solution, the spectrum of a solid-state thin film is typically red-shifted, indicating more planar conformations and intermolecular interactions (aggregation) in the solid state. nih.gov

Well-ordered, semicrystalline polythiophene films often exhibit a vibronic structure, appearing as a shoulder or a secondary peak on the red side of the main absorption maximum. nist.gov This fine structure arises from the coupling of the electronic transition with the vibrational modes of the conjugated backbone, and its presence is a strong indicator of conformational order within the film. The optical band gap (E_g) of the polymer can be estimated from the onset of the π-π* absorption edge in the spectrum. This value is critical for determining the suitability of the material for various optoelectronic applications. mdpi.com

Table 3: Representative Optical Properties for Polythiophene Thin Films with Ether Side Chains

ParameterTypical ValueInformation Derived
Absorption Maximum (λ_max)500 - 560 nmEffective conjugation length
Vibronic Shoulder (λ_shoulder)580 - 610 nmDegree of intermolecular ordering
Absorption Edge~650 nmOnset of π-π* transition
Optical Band Gap (E_g)1.9 - 2.1 eVHOMO-LUMO energy gap

Morphological and Microstructural Analysis of Polymeric Thin Films

The solid-state morphology of conjugated polymer thin films is a key determinant of their charge transport characteristics. The arrangement of polymer chains, the degree of crystallinity, and the size and connectivity of ordered domains directly impact device performance. High-resolution microscopy techniques are essential for visualizing and quantifying this complex nanostructure.

Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface of polymer thin films at the nanoscale, providing true three-dimensional topographical data. utwente.nlresearchgate.net In tapping mode AFM, a sharp tip oscillates near its resonance frequency and gently taps (B36270) the surface, minimizing destructive lateral forces. This allows for the high-resolution imaging of soft polymer surfaces.

AFM topography images of semicrystalline polythiophenes like PMET typically reveal a nanostructured surface composed of interconnected fibrillar or lamellar domains. researchgate.netrsc.org These features correspond to the crystalline regions of the polymer, where the chains adopt a more ordered, planar conformation and stack efficiently. The amorphous regions of the polymer fill the space between these crystalline domains. Quantitative analysis of AFM images can provide crucial parameters such as the average surface roughness (RMS), and the size and distribution of crystalline domains. These morphological features are highly dependent on processing conditions such as the choice of solvent, deposition method (e.g., spin-coating), and post-deposition treatments like thermal annealing. nih.gov

In addition to topography, AFM can be operated in phase imaging mode. The phase lag between the cantilever's oscillation and the driving signal is sensitive to local variations in material properties like adhesion, stiffness, and viscoelasticity. mdpi.com This provides a powerful contrast mechanism for visualizing phase separation in polymer blends and, in the case of semicrystalline homopolymers like PMET, for distinguishing between the harder, more ordered crystalline domains and the softer, disordered amorphous regions. mdpi.com

Table 4: Morphological Parameters of Polythiophene Thin Films Obtainable by AFM

ParameterDescriptionTypical Values (for P3ATs)
RMS RoughnessRoot-mean-square deviation of the surface height0.5 - 5 nm
Crystalline Domain SizeAverage width/length of fibrillar structures10 - 50 nm width
Phase SeparationContrast between crystalline and amorphous regionsClearly visible in phase images

While AFM excels at characterizing surface morphology, Transmission Electron Microscopy (TEM) provides complementary information about the bulk nanostructure of the polymer thin film. TEM operates by passing a high-energy electron beam through an ultrathin sample; the differential scattering of electrons as they interact with the material is used to form an image.

For semicrystalline polymers, TEM can visualize the internal arrangement of crystalline and amorphous domains. Crystalline regions, being denser and more ordered, typically appear darker in bright-field TEM images than the less dense amorphous regions. researchgate.net This allows for the direct visualization of the size, shape, and distribution of crystallites within the film's bulk. In some cases, high-resolution TEM can even resolve the lattice fringes corresponding to the π-stacking distance between polymer chains in the crystalline domains.

Furthermore, selected area electron diffraction (SAED) can be performed in the TEM. By focusing the electron beam on a specific area of the film, a diffraction pattern can be generated. researchgate.net Crystalline domains will produce a pattern of sharp spots or rings, confirming their ordered nature and providing information about the crystal structure and orientation. In contrast, amorphous regions will produce only a diffuse halo. This combination of real-space imaging and reciprocal-space diffraction makes TEM a powerful tool for a comprehensive analysis of the bulk microstructure of PMET films. researchgate.net

Table 5: Nanostructural Features of Semicrystalline Polythiophenes Observable by TEM

FeatureDescriptionObservation Method
Crystalline DomainsDenser, ordered regions within the filmBright-field imaging (darker contrast)
Amorphous MatrixLess dense, disordered regionsBright-field imaging (lighter contrast)
NanofibrilsElongated crystalline structuresHigh-resolution imaging
Crystallinity ConfirmationDiffraction from ordered lattice planesSelected Area Electron Diffraction (SAED)

X-ray Diffraction (XRD) for Crystallinity, Orientation, and π-π Stacking in Polymer Films

X-ray diffraction (XRD) is a powerful technique for probing the solid-state morphology of polymer thin films. In Poly[this compound] and related polythiophenes, XRD is instrumental in determining the degree of crystallinity, the orientation of polymer chains relative to the substrate, and the intermolecular π-π stacking distance, all of which are critical factors influencing charge transport and device performance. dtic.milnist.govstanford.edu

Grazing incidence wide-angle X-ray scattering (GIWAXS) is a particularly effective XRD technique for thin films, providing detailed information about the molecular packing and orientation. nih.govescholarship.org For semicrystalline polythiophenes, the diffraction patterns typically exhibit two main features: a series of (h00) diffraction peaks at low angles (small q values) corresponding to the lamellar stacking of the polymer backbones separated by the alkyl side chains, and a (010) peak at a wider angle (larger q value) which is indicative of the π-π stacking distance between adjacent polymer chains. stanford.edumdpi.com

The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline diffraction peaks to the total scattered intensity, which includes both crystalline and amorphous contributions. osti.gov The orientation of the crystalline domains, whether they adopt an "edge-on" or "face-on" arrangement with respect to the substrate, can be deduced from the relative intensities of the diffraction peaks in different scattering geometries. nist.govnih.gov An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often considered beneficial for charge transport in thin-film transistors.

The π-π stacking distance is calculated from the position of the (010) diffraction peak using Bragg's law. A smaller π-π stacking distance generally implies stronger intermolecular electronic coupling, which facilitates charge hopping between polymer chains. mdpi.com For instance, in similar thiophene-based copolymers, π-π stacking distances have been calculated to be around 0.38 to 0.41 nm. mdpi.com Thermal annealing of polymer films can often improve the structural order, leading to sharper diffraction peaks, a higher degree of crystallinity, and a more defined orientation, which typically correlates with enhanced device performance. dtic.milnist.gov

Table 1: Representative X-ray Diffraction Data for Substituted Polythiophenes

Parameter Typical Value Range Significance
Lamellar Spacing (d-spacing from (100) peak) 1.5 - 2.5 nm Indicates the distance between polymer backbones, influenced by side chain length. mdpi.com
π-π Stacking Distance (from (010) peak) 0.38 - 0.41 nm Represents the distance between stacked polymer chains; crucial for interchain charge transport. mdpi.com
Crystallinity 40 - 60% The fraction of ordered (crystalline) material in the film, affecting charge mobility. osti.gov
Orientation Edge-on / Face-on Describes the alignment of polymer chains relative to the substrate, impacting device performance.

Advanced Electron Microscopy Techniques (e.g., 4D-STEM) for Microstructural Characterization

While XRD provides average structural information over a relatively large area, advanced electron microscopy techniques offer real-space visualization of the polymer film's microstructure at the nanoscale. Four-dimensional scanning transmission electron microscopy (4D-STEM) has emerged as a powerful tool for characterizing the morphology and crystallite orientation in beam-sensitive materials like conjugated polymers. nih.govescholarship.org

In a 4D-STEM experiment, a full two-dimensional electron diffraction pattern is recorded at each probe position as the electron beam is scanned across the sample, creating a four-dimensional dataset (two dimensions for the real-space scan and two for the diffraction pattern). nih.govwiley.com This rich dataset allows for the generation of various virtual images and maps, providing insights that are not accessible with conventional imaging techniques. acs.org

For Poly[this compound], 4D-STEM can be used to:

Map Crystalline and Amorphous Regions: By analyzing the diffraction patterns, it is possible to distinguish between ordered crystalline domains and disordered amorphous regions and to map their spatial distribution. nih.gov

Determine Local Crystallite Orientation: The orientation of individual crystallites can be determined from their respective diffraction patterns, allowing for the creation of orientation maps across the film. This provides a more detailed picture than the ensemble-averaged information from XRD. nih.gov

Characterize Grain Boundaries: The interfaces between different crystalline domains, known as grain boundaries, can be visualized and characterized. These boundaries can act as barriers to charge transport, and understanding their structure is crucial for optimizing device performance.

A key advantage of 4D-STEM is its ability to operate with low electron doses, which is essential for minimizing radiation damage to the sensitive polymer structure. nih.govacs.org The high sensitivity of modern detectors allows for the collection of meaningful diffraction information even at low electron fluences. nih.gov This technique has been successfully used to study the effects of thermal processing on the distribution and type of crystallites present in films of ethylene-glycol side-chain modified polythiophenes. nih.gov

Electrochemical Probing of Redox Behavior and Charge Transport in Polymeric Systems

In situ Spectroelectrochemistry for Doping/Dedoping Processes

In situ spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the real-time observation of changes in the electronic structure of a material as its redox state is varied. For Poly[this compound], this technique is invaluable for elucidating the mechanism of electrochemical doping and dedoping. utwente.nl

During electrochemical oxidation (p-doping), electrons are removed from the polymer backbone, leading to the formation of charge carriers. The well-accepted polaron-bipolaron model describes this process. mdpi.com Initially, the removal of an electron from the neutral polymer creates a radical cation, known as a polaron, which is associated with two new electronic transitions in the UV-Vis-NIR absorption spectrum. As the oxidation level increases, a second electron can be removed from the polaron, or two polarons can combine, to form a dication known as a bipolaron, which has its own distinct spectral signature at a lower energy. utwente.nlmdpi.com

In a typical spectroelectrochemical experiment on a polythiophene film, as the applied potential is made more positive, the intensity of the π-π* transition of the neutral polymer (typically around 600 nm) decreases. mdpi.com Simultaneously, new absorption bands corresponding to polarons and subsequently bipolarons appear at longer wavelengths (in the near-infrared region). mdpi.com The presence of isosbestic points in the series of spectra indicates a direct conversion between these different species. mdpi.com

The specific doping mechanism, whether it proceeds through sequential electron transfer or a disproportionation mechanism, can also be investigated. utwente.nl This information is crucial for understanding the nature of charge carriers and their stability, which directly impacts the polymer's conductivity and performance in electronic devices. utwente.nl

Table 2: Spectroelectrochemical Data for Doping in Polythiophenes

Species Typical Absorption Maximum (λmax) Associated Redox State
Neutral Polymer ~600 nm Undoped, insulating state
Polaron (Radical Cation) ~860 nm Partially doped, conductive state mdpi.com
Bipolaron (Dication) >1100 nm Highly doped, conductive state mdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Ionic and Electronic Conductivity

For Poly[this compound], which is often used in applications involving electrolytes (e.g., organic electrochemical transistors, supercapacitors), EIS is critical for separately quantifying both ionic and electronic conductivity. The ability to transport both ions and electrons is a hallmark of these materials.

The impedance data, often visualized as a Nyquist plot, can reveal:

Electrolyte Resistance (Rs): The high-frequency intercept with the real axis, representing the resistance of the electrolyte solution. researchgate.net

Charge-Transfer Resistance (Rct): The diameter of a semicircle in the high-to-medium frequency range, corresponding to the resistance of electron transfer at the electrode/polymer or polymer/electrolyte interface. mdpi.com

Ionic Conductivity: In the low-frequency region, a straight line with a characteristic slope (Warburg impedance) can indicate diffusion-limited processes, from which the ionic diffusion coefficient and ionic conductivity can be calculated. mdpi.comresearchgate.net

Electronic Conductivity: The electronic conductivity of the polymer film can be determined from the film's resistance, which is also extracted from the equivalent circuit model. chemrxiv.org

By performing EIS measurements at different applied DC potentials, the evolution of these conductive properties as a function of the polymer's doping level can be tracked. chemrxiv.org For example, the ionic conductivity of a p-dopable polymer has been shown to increase by an order of magnitude upon doping as anions are introduced into the film. chemrxiv.org

Table 3: Parameters from EIS Analysis of a Conducting Polymer Film

Parameter Symbol Information Provided
Solution Resistance Rs Resistance of the electrolyte. researchgate.net
Film Resistance Rf Resistance to charge transport through the polymer film. mdpi.com
Charge Transfer Resistance Rct Resistance to charge transfer at interfaces. mdpi.com
Double Layer Capacitance Cdl Capacitance at the electrode/electrolyte interface.
Warburg Impedance ZW Related to the diffusion of ions within the polymer. researchgate.net

Electrochemical Quartz Crystal Microbalance (EQCM) for Ion and Solvent Uptake Dynamics

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive gravimetric technique that measures minute mass changes on an electrode surface in real-time during an electrochemical process. mdpi.comnanoscience.com It operates based on the piezoelectric effect, where the resonant frequency of a quartz crystal oscillator changes linearly with the mass deposited on its surface. osu.edu When applied to conducting polymers like Poly[this compound], EQCM provides direct insight into the movement of ions and solvent molecules into and out of the polymer film during redox switching (doping and dedoping). soton.ac.uk

During electrochemical oxidation (doping), charge-compensating anions from the electrolyte must enter the polymer film to maintain charge neutrality. Conversely, during reduction (dedoping), these anions are expelled. However, the process is often complicated by the simultaneous movement of solvent molecules, which can solvate the mobile ions. soton.ac.uk

Anion-dominant transport: Mass increases during oxidation as anions enter the film.

Cation-dominant transport: Mass decreases during oxidation as cations are expelled from the film.

Mixed ion and solvent transport: The mass change reflects the net movement of both ions and solvent molecules. mdpi.com

EQCM studies have shown that for many polythiophenes, the doping process is accompanied by the influx of both anions and solvent, leading to significant swelling of the film. rsc.org The nature of the electrolyte (both the anion and the solvent) plays a critical role in the dynamics of this process. scispace.com Understanding these ion and solvent transport dynamics is crucial for applications such as actuators, sensors, and energy storage devices, where volumetric changes and ion mobility are key performance parameters. mdpi.com

Table 4: EQCM Analysis of Ion and Solvent Transport During Redox Switching

Process Expected Mass Change Dominant Mobile Species
Oxidation (p-doping) Increase Anions and solvent ingress. soton.ac.uk
Reduction (dedoping) Decrease Anions and solvent egress. soton.ac.uk
Oxidation (n-doping) Increase Cations and solvent ingress.
Reduction (dedoping) Decrease Cations and solvent egress.

Thermal Analysis (e.g., Thermogravimetric Analysis) for Polymer Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is used to determine the thermal stability and decomposition characteristics of materials. For Poly[this compound], TGA provides crucial information about the temperature at which the polymer begins to degrade, which is a key parameter for material processing and long-term device stability.

A typical TGA thermogram plots the percentage of weight loss against temperature. The decomposition of substituted polythiophenes often occurs in distinct steps. mdpi.com The first stage of weight loss, typically occurring at lower temperatures, is often attributed to the cleavage and volatilization of the substituent side chains (in this case, the 2-methoxyethoxy group). mdpi.com The subsequent weight loss at higher temperatures corresponds to the degradation of the more stable polythiophene backbone. mdpi.com

The onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (TD5), is a common metric for comparing the thermal stability of different polymers. mdpi.com Studies on various substituted polythiophenes have shown decomposition temperatures well above 300 °C, indicating good thermal stability for many electronic applications. mdpi.commdpi.com The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study the inherent thermal degradation pathways or under an oxidative atmosphere (e.g., air or oxygen) to assess the polymer's stability against thermo-oxidative degradation. researchgate.net

Table 5: Representative TGA Data for Substituted Polythiophenes

Polymer TD5 (Nitrogen Atmosphere) Decomposition Step 1 Decomposition Step 2
Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) 315–347 °C mdpi.com Side chain loss Backbone degradation
Isoindigo-based Copolymers >380 °C mdpi.com Side chain breaking Main chain degradation

Applications of Poly 3 2 Methoxyethoxy Thiophene in Organic Electronic Devices

Organic Photovoltaics (OPVs)

While polythiophenes, in general, are extensively studied for organic solar cell applications, specific research detailing the performance of Poly[3-(2-Methoxyethoxy)thiophene] as the primary donor in the active layer of OPVs is not extensively documented in the reviewed literature. However, the structural characteristics of P3MEET allow for informed speculation on its potential role and performance in such devices.

Active Layer Fabrication and Device Performance Metrics

The active layer of an organic photovoltaic cell is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. The power conversion efficiency (PCE) of such a device is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). For polythiophene-based donors, performance is intrinsically linked to the material's ability to absorb light, its charge carrier mobility, and the morphology of the blend.

Table 1: Representative Performance Metrics for Polythiophene-Based Organic Solar Cells (for comparative context)

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P3HTPC61BM~3-5~0.6~8-10~60-65
PTB7PC71BM~7-9~0.7~14-16~65-70
PBDTTT-EFTPC71BM>10>0.75>17>70

Note: This table provides a general comparison with other well-known polythiophene donors to contextualize potential performance benchmarks. Data for Poly[this compound] is not available in the reviewed literature.

Hole Transport Layer Functionality and Efficiency Enhancement

Polythiophenes are often utilized as hole transport layers (HTLs) in OPVs due to their suitable highest occupied molecular orbital (HOMO) energy levels, which facilitate efficient extraction of holes from the active layer to the anode. A sulfonated derivative of Poly[3-(2-Methoxyethoxy)ethoxy]thiophene has been noted for its application as a hole injection layer in organic light-emitting diodes (OLEDs), suggesting its potential utility as an HTL in OPVs.

An effective HTL should possess high hole mobility, good transparency in the visible region, and form a good interface with both the active layer and the anode. The methoxyethoxy side chains in P3MEET could enhance the wettability and interfacial contact with other layers in the device stack. Furthermore, the electronic properties of the polymer, such as its work function, can be tuned through chemical modification, which is crucial for optimizing the energy level alignment and minimizing charge recombination at the interfaces. While direct studies on the efficiency enhancement of OPVs using P3MEET as an HTL are scarce, the properties of related glycolated polythiophenes suggest that it could be a promising candidate for this application, potentially leading to improved device stability and performance.

Organic Field-Effect Transistors (OFETs)

Poly[this compound] and its derivatives have been investigated as the active semiconductor in organic field-effect transistors. The performance of these devices is largely dictated by the charge carrier mobility of the polymer and the morphology of the thin film.

Charge Carrier Mobility Investigations and Device Architectures

The charge carrier mobility in polythiophene-based OFETs is highly dependent on the degree of molecular ordering and intermolecular coupling. Research on a closely related polymer, poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), has provided valuable insights. Studies have shown that the charge carrier mobility in OFETs can be significantly influenced by processing conditions such as thermal annealing.

OFETs are typically fabricated in a bottom-gate, bottom-contact or top-contact architecture. The choice of gate dielectric and electrode materials plays a crucial role in device performance. For P3MEEMT, it has been demonstrated that thermal annealing can increase the OFET mobility. This is attributed to an improvement in the crystallinity of the polymer film, which enhances the pathways for charge transport. However, the specific mobility values can vary depending on the device architecture and processing parameters.

Table 2: OFET Performance of a P3MEEMT as a Function of Thermal Annealing

Annealing Temperature (°C)OFET Mobility (cm²/Vs)
As-spunLower
AnnealedHigher

Note: This table illustrates the general trend observed for a close derivative of Poly[this compound]. Specific mobility values are dependent on experimental conditions.

Influence of Film Crystallinity and Morphology on OFET Performance

The morphology of the semiconducting polymer film at the dielectric interface is a critical determinant of OFET performance. A well-ordered, crystalline structure with a high degree of π-π stacking is generally desirable for achieving high charge carrier mobility.

For P3MEEMT, studies have shown a direct correlation between film crystallinity and OFET mobility. Thermal annealing promotes molecular ordering and increases the size of crystalline domains within the polymer film, leading to improved charge transport. Techniques such as X-ray diffraction and atomic force microscopy are often used to characterize the film morphology and its evolution with processing conditions. The ethylene (B1197577) glycol-based side chains, while beneficial for processability, can also influence the packing of the polymer backbone. Achieving a balance between solubility and the ability to form highly ordered structures is a key aspect of molecular design for high-performance OFET materials. The presence of these side chains can also impact the interaction with the gate dielectric, which in turn affects the charge accumulation and transport at the interface.

Organic Electrochemical Transistors (OECTs)

Poly[this compound] and its derivatives have emerged as highly promising materials for organic electrochemical transistors. OECTs operate via the modulation of the electronic conductivity of a semiconductor channel by ionic flux from an electrolyte, making them particularly well-suited for bioelectronic applications.

The performance of OECTs is often characterized by their transconductance, which is a measure of how effectively the gate voltage modulates the drain current. For OECTs, a high volumetric capacitance and high charge carrier mobility are desired. The hydrophilic ethylene glycol-based side chains of polymers like P3MEEMT are crucial for their function in OECTs. These side chains facilitate the penetration of ions from the aqueous electrolyte into the bulk of the polymer film, leading to a large volumetric capacitance.

Research on P3MEEMT has shown that it exhibits excellent figures of merit for accumulation-mode OECTs. researchgate.net Interestingly, the relationship between crystallinity and performance in OECTs is opposite to that in OFETs. For P3MEEMT-based OECTs, an increase in crystallinity upon thermal annealing leads to a decrease in mobility. researchgate.net This is attributed to the fact that OECTs operate in an aqueous environment, and the presence of water can reduce the electronic connectivity between crystalline regions. researchgate.net The amorphous regions of the polymer are thought to be more accessible to water and ions, thus playing a key role in the device operation.

Studies have also highlighted that P3MEEMT shows faster anion injection rates compared to more hydrophobic polythiophenes like poly(3-hexylthiophene) (P3HT), a property attributed to the hydration of the P3MEEMT crystal lattice. researchgate.net The performance of P3MEEMT-based OECTs is also dependent on the nature of the anions in the electrolyte, with larger, more hydrophobic anions leading to a lower threshold voltage. researchgate.net

Table 3: Comparison of OFET and OECT Mobility in P3MEEMT with Thermal Annealing

Device TypeEffect of Thermal Annealing on Mobility
OFETIncreases
OECTDecreases

Source: Based on findings for poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl). researchgate.net

Mixed Ionic-Electronic Conduction Mechanisms

The defining characteristic of Poly[this compound] in electronic devices is its function as an Organic Mixed Ionic-Electronic Conductor (OMIEC). The conduction mechanism relies on the transport of both electronic charge carriers (holes) along its conjugated backbone and ions from an external electrolyte into the bulk of the polymer film. acs.orgasme.orgnih.gov

The process is initiated when the polymer comes into contact with an aqueous electrolyte. The hydrophilic ether side chains attract water molecules and ions, causing the polymer film to swell. asme.orgnih.gov This hydration process is crucial as it creates pathways within the polymer matrix, lowering the energy barrier for ions to penetrate the entire volume of the film, rather than just interacting at the surface. mdpi.comacs.org When a gate voltage is applied in an OECT configuration, ions from the electrolyte are injected into the swollen polymer bulk. This ionic influx leads to the electrochemical doping (oxidation) of the thiophene (B33073) backbone, which in turn modulates the concentration of mobile electronic charge carriers. This volumetric doping mechanism is distinct from the surface-limited field-effect modulation seen in traditional transistors and is responsible for the high capacitance and transconductance of OECTs based on this material. nih.govd-nb.info

Transconductance and Switching Speed Characteristics

The performance of OECTs is largely defined by their transconductance (gm), which quantifies the amplification of the gate voltage signal, and their switching speed. Poly[this compound] and its derivatives have demonstrated impressive figures of merit in these areas. The efficient volumetric doping enabled by the glycolated side chains leads to high currents and transconductance. acs.org

Studies on accumulation-mode OECTs using a related polymer, poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), have shown that these materials can achieve high performance metrics while maintaining fast switching speeds. acs.org While specific values can vary based on device architecture and electrolyte composition, the material class is known for its high performance. For instance, vertical OECT architectures utilizing similar glycolated polythiophenes have achieved record-high transconductance values exceeding 100 mS. researchgate.net The combination of high charge carrier mobility and effective ion penetration results in a high volumetric capacitance, a key factor for superior OECT performance. nih.govd-nb.info

Below is a table summarizing typical performance characteristics for OECTs based on glycolated polythiophenes.

ParameterTypical Value/RangeSignificance
Transconductance (gm) > 1 mS (can exceed 100 mS in optimized architectures)Indicates high signal amplification.
Volumetric Capacitance (C*) 160 - 200 F cm⁻³Reflects the efficiency of ionic charge storage in the film. nih.gov
Electronic Mobility (μ) 0.6 - 0.9 cm² V⁻¹ s⁻¹Measures the speed of charge carriers along the polymer backbone. nih.gov
Switching Speed Milliseconds (ms)Determines the device's response time to an input signal. researchgate.net

Role of Anion Injection and Hydration in OECT Operation

In contrast to hydrophobic polymers where larger, less hydrated anions are often more effective, the mechanism in hydrophilic polymers like P3MEEMT is more complex. nih.govmdpi.com Detailed studies have revealed that the charge compensation during the p-type doping (oxidation) of the polymer backbone is not solely due to anion injection. Instead, it can proceed through a combination of anion injection into the film and the initial expulsion of cations that were already present in the water-swollen polymer before the application of a bias. researchgate.net This dual mechanism depends on the specific salt used in the electrolyte. researchgate.net

The hydration shell of the ions is a key factor. The ethylene glycol side chains can lower the energy penalty associated with anions shedding their water molecules (de-solvation) as they enter the polymer matrix, thereby accelerating the injection kinetics. mdpi.com This tailored interaction between the polymer side chains and the electrolyte ions is fundamental to achieving the high performance observed in these devices. researchgate.net

Electrochromic Devices

Poly[this compound] exhibits electrochromism, the ability to change its optical properties (color) in response to an applied electrical potential. acs.org This property makes it a candidate for applications in electrochromic devices (ECDs), such as smart windows, displays, and sensors. The color change is a direct result of the same electrochemical doping process that governs its operation in OECTs. In its neutral state, the polymer has a specific color, and upon oxidation (doping), its electronic structure is altered, leading to a change in its light absorption spectrum and a visible color change.

Optical Switching Characteristics and Coloration Efficiency

The effectiveness of an electrochromic material is often measured by its coloration efficiency (CE or η), defined as the change in optical density per unit of injected charge. A higher coloration efficiency means a greater color change can be achieved with less electrical power, which is desirable for energy-efficient devices. researchgate.netmdpi.com

Polythiophene derivatives are known for their high contrast and good coloration efficiencies. While specific values for Poly[this compound] can vary, related materials show excellent performance. For example, dual-polymer ECDs incorporating functionalized polythiophenes have achieved CE values as high as 930 cm²/C. nih.gov The color of the device typically switches between a colored, neutral state and a highly transmissive, oxidized state. dspace-express.com

The table below presents typical performance metrics for polythiophene-based electrochromic materials.

ParameterTypical Value/RangeSignificance
Coloration Efficiency (η) 300 - 950 cm²/CMeasures the efficiency of the color change relative to charge injected. nih.govntu.edu.tw
Optical Contrast (Δ%T) 45% - 60%The difference in transmittance between the colored and bleached states. dspace-express.com
Wavelength of Max. Absorption (λmax) 480 - 650 nmThe peak in the visible light spectrum where the material absorbs most strongly. dspace-express.comcardiff.ac.uk

Switching Speed and Device Stability

In addition to efficiency, the speed at which the color change occurs and the stability of the material over many cycles are critical for practical applications. The switching speed is determined by how quickly ions can move into and out of the polymer film to enable the redox reactions. Due to their optimized structure for ion transport, devices based on glycolated polythiophenes can exhibit fast response times, often in the sub-second range. nih.gov

Device stability refers to the ability of the material to undergo repeated coloring and bleaching cycles without significant degradation in performance. Degradation can occur due to trapped ions, morphological changes in the polymer film, or irreversible electrochemical side reactions. rsc.org Polythiophene derivatives have demonstrated good operational stability, with some devices retaining over 90% of their maximum optical contrast after hundreds or even thousands of cycles. ntu.edu.tw

Biosensors and Chemical Sensors

The exceptional performance of Poly[this compound] in OECTs makes it an ideal material for highly sensitive biosensors and chemical sensors. polyu.edu.hk OECTs act as powerful transducers, converting a biological or chemical recognition event into a large, easily measurable electrical signal. d-nb.infonih.gov The principle of operation relies on the modulation of the ionic-electronic conduction within the polymer channel. mdpi.com

For sensing applications, the gate electrode of the OECT can be functionalized with a specific bioreceptor, such as an enzyme, antibody, or DNA aptamer. researchgate.net When the target analyte (e.g., glucose, a specific protein, or a virus) binds to this receptor, it induces a change in the local ionic environment at the interface between the electrolyte and the polymer channel. This local change can alter the efficiency of ion injection into the polymer, leading to a significant and measurable change in the transistor's output current or threshold voltage. researchgate.net Because the entire volume of the polymer is involved in the transduction process, OECT-based sensors exhibit inherent signal amplification, enabling the detection of analytes at very low concentrations. d-nb.info

Theoretical and Computational Investigations of 3 2 Methoxyethoxy Thiophene and Its Polymers

Density Functional Theory (DFT) Calculations for Monomer Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For the 3-(2-Methoxyethoxy)thiophene monomer, DFT calculations are crucial for understanding its fundamental electronic characteristics, which in turn influence the properties of its polymer.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides a theoretical estimate of the polymer's band gap and its optical and electronic properties. researchgate.netsemanticscholar.org

Table 1: Representative Calculated FMO Energies for a 3-Alkoxythiophene Monomer

Parameter Calculated Value (eV)
EHOMO -5.50
ELUMO -0.95
HOMO-LUMO Gap (ΔE) 4.55

Note: These are typical values for a generic 3-alkoxythiophene monomer calculated using DFT and should be considered illustrative for this compound.

DFT calculations can also map the electron density and electrostatic potential of the monomer, providing insights into its reactivity. Methods like Mulliken population analysis are used to calculate the partial charges on each atom. awardspace.us In this compound, the oxygen atoms in the side chain are expected to have a partial negative charge, while the sulfur atom in the thiophene (B33073) ring also carries a negative charge.

This charge distribution is critical for predicting the regiochemistry of polymerization. The carbon atoms at the 2- and 5-positions of the thiophene ring are the most reactive sites for electropolymerization or metal-catalyzed coupling reactions. acs.org The electron-donating nature of the 2-methoxyethoxy group increases the electron density of the thiophene ring, particularly at the 2- and 5-positions, which facilitates oxidative polymerization. The calculated electrostatic potential can highlight these electron-rich areas, confirming their susceptibility to electrophilic attack, a key step in many polymerization mechanisms.

Table 2: Illustrative Mulliken Partial Charges for 3-Alkoxythiophene Atoms

Atom Representative Partial Charge (a.u.)
S1 (Thiophene) -0.25
C2 (Thiophene) -0.15
C5 (Thiophene) -0.18
O (Ether Linkage) -0.40

Note: Values are illustrative, based on general findings for similar substituted thiophenes. awardspace.us

Molecular Dynamics (MD) Simulations for Polymer Conformation, Packing, and Interchain Interactions

While DFT is excellent for single molecules or short oligomers, Molecular Dynamics (MD) simulations are used to model the behavior of large polymer chains and their interactions in the solid state. rsc.org For poly[this compound], MD simulations can predict how the flexible and polar 2-methoxyethoxy side chains influence the polymer's conformation, its packing in thin films, and the resulting morphology.

Simulations for similar polymers like poly(3-hexylthiophene) (P3HT) have shown that side chains play a crucial role in determining the distance between polymer backbones (π-stacking distance) and the lamellar spacing. acs.orgtue.nl Unlike the non-polar alkyl chains of P3HT, the 2-methoxyethoxy side chain contains polar ether linkages. MD simulations would likely show that these polar groups could lead to different interchain interactions, potentially affecting the degree of crystallinity and the orientation of the polymer chains. The flexibility of the ether chain may also allow for more complex conformational arrangements compared to a simple alkyl chain, influencing the material's solubility and film-forming properties. rsc.org

Computational Modeling of Polymerization Pathways and Regiochemistry

The properties of poly(3-substituted)thiophenes are highly dependent on their regiochemistry, which refers to the specific orientation of the monomer units in the polymer chain. cmu.edu The most desirable arrangement is a highly regioregular head-to-tail (HT) coupling, as it leads to a more planar backbone, extended π-conjugation, and improved electronic properties. cmu.edu Head-to-head (HH) couplings introduce steric hindrance, forcing the thiophene rings to twist and disrupting conjugation. cmu.edu

Computational models can be used to investigate the reaction mechanisms of polymerization, such as the Grignard Metathesis (GRIM) method, and predict the most likely regiochemical outcome. acs.org These models can calculate the activation energies for the different coupling pathways (HT vs. HH). For 3-substituted thiophenes, the formation of the HT-coupled product is generally favored due to lower steric hindrance. acs.org Computational studies on the polymerization of 3-alkoxythiophenes confirm that high degrees of regioregularity can be achieved, leading to polymers with long conjugation lengths and stable oxidized states. researchgate.net

Prediction of Electronic and Optical Properties of Poly[this compound] and Derivatives

Computational methods are widely used to predict the key electronic and optical properties of conjugated polymers. By performing DFT calculations on oligomers of increasing length and extrapolating to the polymer limit, it is possible to estimate the band gap (Eg), ionization potential (IP), and electron affinity (EA). semanticscholar.org

For poly[this compound], the presence of the electron-donating alkoxy side chain is predicted to lower the band gap compared to unsubstituted polythiophene. This is primarily due to a destabilization (raising) of the HOMO level, a common effect for electron-donating substituents on a conjugated backbone. scienceopen.com Time-dependent DFT (TD-DFT) can further be used to simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax), which is directly related to the optical band gap. semanticscholar.org These theoretical predictions are invaluable for designing polymers with specific colors or for tuning their electronic levels to match other materials in an electronic device.

Table 3: Predicted Electronic Properties for Regioregular Poly(3-alkoxythiophene)s

Property Predicted Value (eV)
Ionization Potential (IP) ~4.8 - 5.1
Electron Affinity (EA) ~2.8 - 3.1
Band Gap (Eg) ~1.7 - 2.0

Note: Values are typical predictions for regioregular poly(3-alkoxythiophene)s based on computational studies of related systems. semanticscholar.orgresearchgate.net

Structure-Property Relationship Elucidation through Computational Methods

By comparing theoretical data for this polymer with well-understood analogues like P3HT, several structure-property relationships can be established:

Side Chain Polarity: The ether groups introduce polarity, which can enhance solubility in polar organic solvents and potentially influence interactions with other polar materials in a device blend.

Electronic Effects: The electron-donating nature of the alkoxy group lowers the ionization potential and the band gap, which is beneficial for applications in organic photovoltaics and transistors. scienceopen.com

Morphology: The flexibility and polarity of the side chain will dictate the solid-state packing, π-stacking distance, and crystallinity, which are all critical for efficient charge transport. researchgate.net

Computational methods allow for a systematic investigation of these effects, enabling researchers to understand how modifying the side chain—for instance, by changing its length or the number of ether linkages—can be used to fine-tune the final properties of the polymer for a specific application. nih.gov

Advanced Chemical Transformations and Functionalization of 3 2 Methoxyethoxy Thiophene Derivatives

Side-Chain Engineering and Post-Polymerization Modification of Poly[3-(2-Methoxyethoxy)thiophene]

The oligoethylene glycol side-chains of poly[this compound] (P3MEET) play a crucial role in determining its physical and electronic properties. Engineering these side chains, either before or after polymerization, allows for fine-tuning of the polymer's performance in devices.

Side-Chain Engineering:

A significant challenge in the design of mixed ionic/electronic conductors (MIECs) is the inherent trade-off between ionic and electronic conductivity. Modifications that enhance one often diminish the other. Research into oligoethylene glycol-substituted polythiophenes has provided valuable insights into overcoming this limitation. By systematically altering the oxygen atom content and their position within the side chain, it is possible to balance the two conduction pathways. rsc.org

One study demonstrated that increasing the oxygen content in the side chain generally boosts ionic conductivity but at the expense of electronic conductivity. However, a strategic placement of the oxygen atoms further away from the polymer backbone can lead to an improvement in both ionic and electronic conductivity. rsc.org For instance, poly(3-(methoxyethoxybutyl)thiophene), when blended with lithium bistrifluoromethanesulfonimide (LiTFSI), exhibited ionic conductivity comparable to poly[3-(methoxyethoxyethoxymethyl)thiophene] while demonstrating superior electronic conductivity. rsc.org This highlights a key design principle: increasing the spatial separation between the coordinating oxygen atoms and the conjugated backbone can mitigate the disruptive effect of the polar side-chains on the polymer's crystalline packing, which is essential for efficient electronic transport.

These findings suggest that for P3MEET, modifications to the length and composition of the 2-methoxyethoxy side chain can be a powerful strategy. For example, introducing a longer alkyl spacer between the thiophene (B33073) ring and the methoxyethoxy group could enhance electronic mobility without significantly compromising ionic transport.

Post-Polymerization Modification:

Post-polymerization modification offers a versatile route to introduce new functionalities onto the polythiophene backbone without the need to synthesize new monomers. This approach allows for the incorporation of a wide range of chemical groups that can alter the polymer's solubility, electronic properties, and interfacial behavior.

A notable example is the introduction of carboxylic acid groups onto a polythiophene backbone. d-nb.info This transformation can be achieved by first synthesizing a polymer with ester-functionalized side chains, followed by hydrolysis to yield the carboxylic acid. This modification has been shown to serve multiple purposes in the context of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry matrices: d-nb.info

Raising the Ionization Potential: The electron-withdrawing nature of the carboxylic acid group increases the polymer's ionization potential.

Improving Absorption: The modification can shift the polymer's absorption maximum to better match the wavelength of the laser used in MALDI.

Proton Source: The acidic protons can facilitate the ionization of analyte molecules.

For P3MEET, the terminal methoxy (B1213986) group on the side chain could potentially be a site for post-polymerization modification. For instance, demethylation could yield a hydroxyl-terminated side chain, which could then be further functionalized through esterification or etherification to attach a variety of functional groups, including those that can enhance biocompatibility or enable specific sensing capabilities.

PolymerSide-Chain ModificationKey FindingReference
Poly(3-(methoxyethoxybutyl)thiophene)Increased distance of oxygen atoms from backboneMatched ionic conductivity and higher electronic conductivity compared to a similar MIEC. rsc.org
Poly(3-dodecylthiophene-2,5-diyl)Introduction of carboxylic acid groups via post-polymerization modificationRaised ionization potential and improved absorption for MALDI applications. d-nb.info

Copolymerization Strategies with Other Thiophene-Based Monomers and Heterocycles

Copolymerization is a powerful strategy to create new materials with properties that are intermediate between or superior to those of the parent homopolymers. By incorporating this compound with other thiophene-based monomers or different heterocycles, it is possible to precisely tune the electronic and optical properties of the resulting copolymer.

Copolymerization with Substituted Thiophenes:

The electronic and optical properties of polythiophenes can be controlled by incorporating monomers with different functional groups. For example, the copolymerization of 3-methoxythiophene (B46719) (a monomer structurally similar to this compound) with 3-thiophene-ethanol and 3-thiophenemethanol (B153581) has been reported. These copolymers were found to be photoluminescent, emitting light in the orange region of the visible spectrum. scielo.br The presence of the oxygen-containing alkoxy and alcohol groups decreases the oxidation potential of the resulting polymers due to the electron-donating effect of the oxygen atoms. scielo.br

This suggests that copolymerizing this compound with other 3-substituted thiophenes bearing electron-donating or electron-withdrawing groups can be an effective way to tune the HOMO and LUMO energy levels of the resulting material. For instance, copolymerization with a thiophene monomer bearing an electron-withdrawing group, such as a cyano or ester group, could lower both the HOMO and LUMO levels, which can be beneficial for applications in organic photovoltaics and n-type transistors.

Copolymerization with Other Heterocycles:

To achieve a broader range of properties, this compound can be copolymerized with other heterocyclic monomers. Thieno[3,2-b]thiophene (B52689) is a particularly interesting comonomer due to its rigid, planar structure which can promote intermolecular π-π stacking and enhance charge carrier mobility.

Research on copolymers of 3-arylthieno[3,2-b]thiophenes with 3-hexylthiophene (B156222) has demonstrated the significant impact of substituents on the properties of the resulting polymers. manchester.ac.uk By incorporating thieno[3,2-b]thiophene units with electron-withdrawing (cyano, carboxylic acid) or electron-donating (dimethylamine) groups, the optical and electronic properties could be systematically varied. This donor-acceptor (D-A) architecture is a common and effective strategy for designing low bandgap polymers for organic solar cells. manchester.ac.uk

Copolymerizing this compound (as the donor component) with an electron-deficient heterocyclic monomer could lead to a D-A copolymer with a tailored bandgap and improved light absorption characteristics.

Copolymer SystemComonomersKey Property/FindingReference
Substituted Polythiophenes3-methoxythiophene and 3-thiophene-ethanol/3-thiophenemethanolPhotoluminescent materials emitting in the orange region of the spectrum. scielo.br
Donor-Acceptor Copolymers3-arylthieno[3,2-b]thiophenes (with CN, COOH, or N(CH3)2 groups) and 3-hexylthiopheneTunable optical and electronic properties based on the substituent on the thieno[3,2-b]thiophene unit. manchester.ac.uk

Surface Grafting and Interfacial Chemistry of Polymeric Films for Device Integration

The performance of organic electronic devices is highly dependent on the interfaces between the different layers. Surface grafting and modification of poly[this compound] films are crucial for controlling these interfaces, improving device stability, and enabling new functionalities, particularly in bioelectronic applications.

Surface Grafting:

Surface grafting involves attaching polymer chains or functional molecules to the surface of a pre-existing polymer film. This can be achieved through "grafting to" (attaching pre-formed polymers) or "grafting from" (initiating polymerization from the surface) approaches. These methods allow for the modification of the surface properties without altering the bulk characteristics of the film.

One effective method for surface grafting onto polythiophene films is thiol-ene "click" chemistry. This approach has been used to graft functionalized polythiophenes onto thiol-modified silicon dioxide wafers. nih.gov This method is advantageous as it does not produce byproducts that could be detrimental to charge transport in the active layer of a device. nih.gov Such surface-grafted films exhibit increased stability and are impervious to solvents. While the charge carrier mobility of devices fabricated from these grafted films may be modest, on the order of 10⁻⁶ cm² V⁻¹ s⁻¹, this is consistent with monolayer devices. nih.gov

For poly[this compound] films, surface grafting could be employed to attach molecules that promote cell adhesion for bio-sensors or to create a passivating layer that improves the environmental stability of the device.

Interfacial Chemistry for Bioelectronics:

The ability to control the surface chemistry of conducting polymers is paramount for their integration with biological systems. The biofunctionalization of polydioxythiophenes, a class of polymers closely related to polythiophenes, has been extensively studied to improve the biotic/abiotic interface. These strategies can be adapted for poly[this compound].

Methods for biofunctionalization range from physical adsorption of biomolecules to the covalent attachment of biorecognition elements. Covalent binding is generally preferred for long-term stability. For example, thiol-maleimide click chemistry has been successfully used to attach cholesterol and cysteine to the surface of maleimide-functionalized poly(3,4-ethylenedoxythiophene) (PEDOT). nih.gov Such modifications can dramatically alter the surface properties, for instance, changing a hydrophilic surface to a hydrophobic one, which in turn affects the interaction with biological media and the electrochemical properties of the film. nih.gov

The ethylene (B1197577) glycol side chains of poly[this compound] already provide a degree of hydrophilicity and biocompatibility. Further functionalization of the surface could involve grafting specific peptides or antibodies to create highly selective biosensors. For instance, the terminal hydroxyl group, if introduced via post-polymerization modification as discussed earlier, could serve as an anchor point for surface-initiated polymerization or for the attachment of biomolecules.

Modification TechniquePolymer SystemKey OutcomeReference
Thiol-ene Click ChemistryFunctionalized Poly(3-hexylthiophene)Creation of solvent-impervious, stable semiconducting films. nih.gov
Thiol-maleimide Click ChemistryMaleimide-functionalized PEDOTCovalent attachment of biomolecules (cholesterol, cysteine), altering surface hydrophobicity and electrochemical properties. nih.gov
UV-light-induced graft copolymerizationPolythiophene and Poly(3-methyl thiophene)Increased hydrophilicity of the polymer films. researchgate.net

Emerging Research Directions and Future Outlook

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

A promising frontier in materials science is the development of hybrid organic-inorganic systems, which combine the distinct advantages of both material classes. lbl.gov Thiophene-based compounds are increasingly being explored as the organic component in these hybrids, particularly in perovskite solar cells (PSCs). benthamscience.comucla.edu The integration of functionalized thiophenes at the interface between the inorganic perovskite layer and the charge transport layers can significantly enhance device performance and stability. rsc.org

The introduction of thiophene-based interlayers can optimize the surface electronic states of the inorganic electron transport layer (e.g., SnO₂), improving its conductivity and reducing the work function for more efficient electron transfer. rsc.org Furthermore, the chemical properties of the thiophene (B33073) derivative can influence the crystallization and quality of the perovskite film grown on top. The sulfur atom in the thiophene ring can interact with the lead atoms in the perovskite, passivating defects at the interface and reducing non-radiative recombination, a major source of energy loss. mdpi.com

For a molecule like 3-(2-Methoxyethoxy)thiophene, the polar ether groups on its side chain can alter the surface energy of the substrate, promoting more uniform and higher-quality perovskite film formation with larger grain sizes and fewer grain boundaries. rsc.org This improved morphology is crucial for both the efficiency and long-term stability of the solar cell. These hybrid structures leverage the processability and tunable electronic properties of the organic thiophene material with the exceptional light-harvesting capabilities of inorganic perovskites, paving the way for next-generation photovoltaic technologies. benthamscience.comucla.edu

Table 1: Role of Thiophene-Based Interlayers in Hybrid Perovskite Solar Cells

FeatureFunctionImpact on Performance
Interface Engineering Optimizes energetic alignment between layersReduces energy loss, improves charge extraction rsc.org
Defect Passivation Sulfur-lead interactions passivate surface defectsDecreases charge recombination, increases open-circuit voltage mdpi.com
Morphology Control Modifies surface energy for better perovskite crystal growthLeads to higher quality films with larger grains and fewer defects rsc.org
Improved Stability Protects the perovskite layer from environmental factorsEnhances the long-term operational stability of the device rsc.org

Sustainable Synthesis and Processing Methodologies for Thiophene-Based Materials

As the applications for thiophene-based materials expand, there is a growing emphasis on developing sustainable synthesis and processing methods to minimize environmental impact. nih.gov Green chemistry principles are being increasingly applied to the production of thiophene derivatives, focusing on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. benthamscience.com

Key strategies in sustainable synthesis include:

Use of Bio-based Feedstocks: Researchers are exploring pathways to synthesize thiophenes from renewable biomass sources, such as methyl levulinate, moving away from traditional petroleum-based precursors. researchgate.net

Catalyst Innovation: The use of transition-metal-free reactions and recyclable catalysts, such as palladium iodide (PdI₂) in ionic liquids, reduces reliance on expensive and toxic heavy metals. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. benthamscience.com

Greener Solvents: Shifting from hazardous organic solvents to more benign alternatives like water or ionic liquids is a central goal. acs.orgorganic-chemistry.org Surfactant-enabled reactions in water, known as micellar catalysis, have been shown to be effective for C-H activation on thiophene rings. acs.org

A life cycle assessment (LCA) conducted on a related glycolated terthiophene surfactant demonstrated that the synthesis process can be evaluated to compare the environmental and human toxicity of different material designs. nih.gov Such assessments are crucial for guiding the development of new materials that are not only high-performing but also environmentally benign from cradle to grave.

Table 2: Comparison of Synthesis Methodologies for Thiophene Derivatives

MethodKey FeaturesAdvantages
Traditional Cross-Coupling Often uses organometallic reagents and palladium or nickel catalysts.High yields and versatility. rsc.org
Gewald Reaction A multicomponent reaction to form 2-aminothiophenes.Atom economy, builds complexity quickly. nih.gov
Microwave-Assisted Synthesis Uses microwave irradiation for heating.Rapid reaction times, improved yields, energy efficient. benthamscience.com
Metal-Free Cyclization Employs elemental sulfur and base-promoted reactions.Avoids toxic heavy metal catalysts. organic-chemistry.org
Biomass-Derived Synthesis Utilizes precursors from renewable sources like chitin (B13524) or levulinic acid.Reduces fossil fuel dependence, improves sustainability. researchgate.net

Exploration of Novel Device Architectures and Multifunctional Applications

The unique properties imparted by the methoxyethoxy side chain make materials derived from this compound particularly suitable for novel device architectures that operate at the interface of electronics and biology. The ethylene (B1197577) glycol-based side chains allow for mixed ionic and electronic conductivity, which is essential for organic electrochemical transistors (OECTs). liverpool.ac.uk

OECTs are emerging as a key technology for bioelectronics, capable of transducing ionic signals from biological environments into electronic signals with high amplification. mdpi.com Polymers incorporating glycolated thiophenes serve as the active channel material. When immersed in an aqueous electrolyte, ions can penetrate the bulk of the polymer film, modulating its electronic conductivity. This mechanism allows OECTs to function as highly sensitive sensors for applications in medical diagnostics, neural interfaces, and environmental monitoring. liverpool.ac.ukdiva-portal.org The hydrophilic side chains, like those on poly(this compound), are crucial for facilitating this ion injection and transport within the polymer film. mdpi.com

Beyond OECTs, the functional versatility of thiophene derivatives is enabling their use in a range of multifunctional applications:

Organic Thin-Film Transistors (OTFTs): As the fundamental building blocks of organic circuits, OTFTs based on novel thiophene structures are being developed for flexible displays and wearable electronics. rsc.org

Organic Solar Cells (OSCs): Thiophene derivatives are widely used as electron-donor materials in the active layer of OSCs. matilda.science

Anticancer Agents: The thiophene scaffold is present in a number of pharmacologically active compounds, and new derivatives are being synthesized and evaluated for their antiproliferative activity against cancer cell lines. mdpi.comnih.gov

The operational stability of these devices, particularly OECTs, is a critical area of research. Studies have shown that degradation can be caused by electrochemical side reactions, such as the oxygen reduction reaction, which can be mitigated through materials design and the use of protective interface layers. diva-portal.orgacs.orgprinceton.edu

Advanced Computational Design of Next-Generation Thiophene-Based Materials with Tunable Properties

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new organic materials. Quantum chemical methods, particularly Density Functional Theory (DFT), allow researchers to predict the structural, electronic, and optical properties of thiophene-based molecules before they are synthesized in the lab. nih.govresearchgate.net This "in silico" design approach saves significant time and resources.

DFT calculations can accurately predict key parameters that govern device performance:

Frontier Molecular Orbital (FMO) Energies: The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the material's band gap, its light absorption characteristics, and the energetic alignment with other materials in a device. nih.govresearchgate.net

Molecular Geometry: The planarity and conformation of the thiophene backbone and side chains influence how the molecules pack in the solid state, which is critical for efficient charge transport. researchgate.net

Optical Properties: Time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, helping to design molecules that can efficiently harvest light in solar cells or emit specific colors in OLEDs. nih.gov

Reactivity and Stability: Computational models can provide insights into the chemical reactivity and stability of different molecular structures, guiding the design of more robust materials. researchgate.net

By systematically modifying the structure of this compound in a computational model—for instance, by changing the length of the ether side chain, altering the substitution pattern, or copolymerizing it with other aromatic units—scientists can establish clear structure-property relationships. liverpool.ac.ukscienceopen.com This theoretical understanding allows for the rational design of next-generation materials with precisely tuned properties, such as optimized band gaps for photovoltaic applications or enhanced environmental stability for long-lasting sensors. mdpi.commdpi.com

Table 3: Computationally Predicted Properties of Thiophene-Based Molecules

PropertyComputational MethodRelevance to Application
HOMO/LUMO Energy Levels DFTDetermines band gap, open-circuit voltage in solar cells. nih.gov
Excitation Energy / Absorption Wavelength TD-DFTPredicts color and light-harvesting ability for OLEDs and solar cells. e3s-conferences.org
Molecular Geometry (e.g., Dihedral Angles) DFTInfluences molecular packing and charge carrier mobility. researchgate.net
Ionization Potential / Electron Affinity DFTIndicates stability against oxidation/reduction and charge injection efficiency. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling procedures for 3-(2-Methoxyethoxy)thiophene in laboratory settings?

  • Methodological Answer :

  • Always wear PPE (protective glasses, gloves, lab coat, and masks) to avoid skin contact or inhalation .
  • Conduct reactions involving volatile or toxic intermediates in a fume hood or glovebox to mitigate exposure risks .
  • Use filtered pipette tips and clean, sterilized containers to prevent cross-contamination during weighing and transfer .
  • Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :

  • Grignard Metathesis Polymerization : Start with brominated thiophene monomers (e.g., 2,5-dibromo-3-((2-methoxyethoxy)methyl)thiophene). Lithiate the monomer using Grignard reagents (e.g., isopropyl magnesium chloride), followed by polymerization with a nickel catalyst (e.g., Ni(dppp)Cl₂) under inert conditions .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. How can researchers ensure purity during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Monitor reaction progress via TLC or HPLC to confirm complete consumption of starting materials .
  • Employ anhydrous MgSO₄ to dry organic phases before solvent evaporation .
  • Optimize column chromatography conditions (e.g., silica gel, gradient elution) based on compound polarity .

Advanced Research Questions

Q. How can copolymer composition and regioregularity be controlled when incorporating this compound into semiconducting polymers?

  • Methodological Answer :

  • Adjust the molar ratio of comonomers (e.g., 3-hexylthiophene vs. This compound) during polymerization to tune electronic properties .
  • Use Ni(dppe)Cl₂ catalysts to favor head-to-tail (HT) regioregularity, critical for charge transport in organic semiconductors .
  • Characterize regioregularity via ¹H-NMR by analyzing thiophene proton splitting patterns (e.g., HT-HT sequences show distinct singlet peaks) .

Q. What analytical techniques are most effective for characterizing this compound-based copolymers?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm chemical structure and regioregularity (e.g., δ 3.31 ppm for methoxy protons) .
  • GPC : Determine molecular weight and polydispersity using THF as the eluent .
  • UV-Vis/PL Spectroscopy : Analyze optical bandgaps and π-π* transitions for semiconductor applications .

Q. How can competing reaction pathways (e.g., side-chain degradation) be minimized during functionalization of this compound?

  • Methodological Answer :

  • Use argon atmospheres to prevent oxidation of sensitive intermediates (e.g., iodine-mediated cyclization) .
  • Optimize reaction temperature and time: For example, stir at 0°C during Grignard reagent addition to avoid over-reactivity .
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or alkoxy moieties during multi-step syntheses .

Q. What strategies resolve contradictions in reported electronic properties of this compound-containing polymers?

  • Methodological Answer :

  • Compare polymerization conditions (e.g., catalyst type, solvent purity) across studies, as trace water or oxygen can alter outcomes .
  • Validate bandgap measurements using multiple techniques (e.g., cyclic voltammetry vs. UV-Vis) to account for solvent/interface effects .
  • Reproduce synthesis protocols with strict stoichiometric control to isolate variables affecting electronic performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.